molecular formula C8H9N3O B11778687 4-(Pyridin-2-yl)imidazolidin-2-one

4-(Pyridin-2-yl)imidazolidin-2-one

Cat. No.: B11778687
M. Wt: 163.18 g/mol
InChI Key: VZRYDWZSEUDDGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyridin-2-yl)imidazolidin-2-one is a heterocyclic compound that features a pyridine ring attached to an imidazolidinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-2-yl)imidazolidin-2-one typically involves the reaction of pyridine-2-carbaldehyde with ethylenediamine, followed by cyclization. One common method involves the use of a base such as sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 4-(Pyridin-2-yl)imidazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-yl)imidazolidin-2-one involves its interaction with specific molecular targets. For instance, as a ligand in catalysis, it coordinates with metal ions to form complexes that facilitate enantioselective reactions. In biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access .

Comparison with Similar Compounds

  • 2-(Pyridin-2-yl)imidazolidin-4-one
  • 2-(Pyridin-2-yl)imidazolidin-5-one
  • 2-(Pyridin-2-yl)imidazolidin-3-one

Comparison: 4-(Pyridin-2-yl)imidazolidin-2-one is unique due to its specific substitution pattern, which influences its reactivity and binding properties. Compared to its analogs, it may exhibit different catalytic efficiencies and biological activities due to the position of the pyridine ring .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

4-pyridin-2-ylimidazolidin-2-one

InChI

InChI=1S/C8H9N3O/c12-8-10-5-7(11-8)6-3-1-2-4-9-6/h1-4,7H,5H2,(H2,10,11,12)

InChI Key

VZRYDWZSEUDDGR-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)N1)C2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.